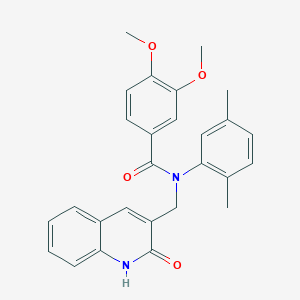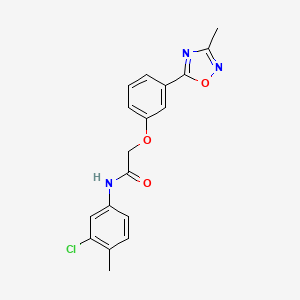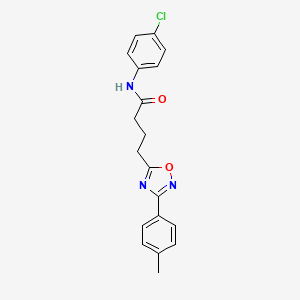
N-(4-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CTB, is a compound that has been widely studied in scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it has been proposed that N-(4-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide acts as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of neuronal excitability. N-(4-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been found to inhibit the activity of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(4-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can increase the activity of GABA-A receptors and enhance the inhibitory effects of GABA on neuronal activity. N-(4-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been found to reduce the activity of voltage-gated sodium channels, which can lead to a decrease in neuronal excitability. In animal studies, N-(4-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to have anticonvulsant, analgesic, and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its high potency and selectivity for GABA-A receptors. N-(4-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of using N-(4-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potential toxicity, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of N-(4-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One direction is to further investigate the mechanism of action of N-(4-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, particularly its effects on GABA-A receptors and voltage-gated sodium channels. Another direction is to explore the potential therapeutic applications of N-(4-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the development of new analogs of N-(4-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide with improved pharmacokinetic properties and reduced toxicity could also be a future direction for research.
Métodos De Síntesis
The synthesis method of N-(4-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 4-chlorobenzoyl chloride with p-tolyl hydrazine to form 4-chloro-N-(p-tolyl)benzohydrazide. This compound is then reacted with ethyl 4-bromobutyrate to form N-(p-tolyl)-4-(3-bromopropyl)benzohydrazide. Finally, the reaction of this compound with potassium cyanate leads to the formation of N-(4-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, N-(4-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, N-(4-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. In neuroscience, N-(4-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been used as a tool for tracing neural pathways and studying synaptic plasticity.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-5-7-14(8-6-13)19-22-18(25-23-19)4-2-3-17(24)21-16-11-9-15(20)10-12-16/h5-12H,2-4H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLLCRHKSMQDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

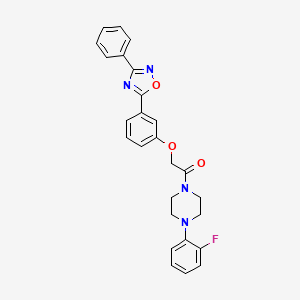

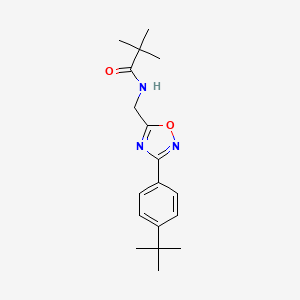
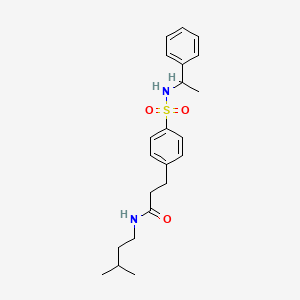
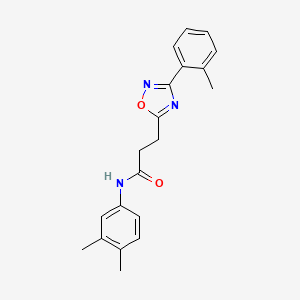
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7714531.png)


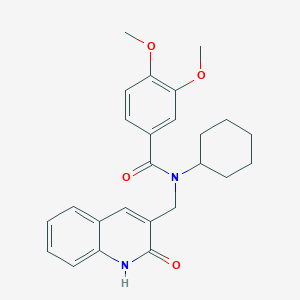
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7714558.png)
